1-Fluoro-2-methylpropan-2-ol
Description
Significance of Fluorine in Modulating Molecular Properties for Chemical Synthesis.
The presence of fluorine, the most electronegative element, in a molecule can profoundly influence its characteristics. tandfonline.com This strategic placement can enhance metabolic stability, a crucial factor in drug design, by blocking sites susceptible to metabolic breakdown. bohrium.comnih.gov Furthermore, fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which in turn affects a compound's pharmacokinetic profile and binding affinity to target proteins. bohrium.comvictoria.ac.nz The introduction of fluorine can also impact a molecule's conformation, or three-dimensional shape, which is critical for its interaction with biological targets. bohrium.com These modifications are instrumental in a wide range of applications, from the development of new pharmaceuticals to the creation of advanced materials. victoria.ac.nzmdpi.com
The ability of fluorine to enhance binding affinity is a particularly valuable trait in medicinal chemistry. tandfonline.combohrium.com By replacing hydrogen atoms with fluorine, chemists can often improve how a drug molecule interacts with its target protein without significantly increasing its size. tandfonline.com This has been a key strategy in the development of numerous successful drugs. bohrium.com
Overview of Alpha-Fluoroalcohols and Their Research Relevance.
Alpha-fluoroalcohols are a specific class of fluorinated alcohols where a fluorine atom is attached to the carbon atom that also bears the hydroxyl group. These compounds exhibit unique properties that make them valuable in organic synthesis. The high electronegativity of the fluorine atom makes the hydroxyl group a better hydrogen bond donor and more acidic compared to their non-fluorinated counterparts. researchgate.netnih.gov This enhanced acidity allows them to be used for tasks such as the mild deprotection of acid-sensitive functional groups. researchgate.netnih.gov
Research has shown that alpha-fluoroalcohols can also stabilize carbocation intermediates and possess excellent dissolution capabilities. researchgate.netnih.gov Some alpha-fluoroalcohols, like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), are known to induce the formation of alpha-helical structures in proteins, a property that is utilized in biochemical studies. researchgate.netnih.govacs.org The synthesis and characterization of various alpha-fluoroalcohols, including perfluorinated methanol (B129727), ethanol, and n-propanol, have been a subject of academic inquiry. nih.gov
Specific Academic Focus on 1-Fluoro-2-methylpropan-2-ol: A Tertiary Alpha-Fluoroalcohol.
This compound (C₄H₉FO) is a tertiary alpha-fluoroalcohol that has garnered specific attention within the research community. nih.gov Its structure, featuring a fluorine atom on a carbon adjacent to a tertiary alcohol, presents a unique combination of steric and electronic properties.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₉FO | nih.gov |
| Molecular Weight | 92.11 g/mol | nih.gov |
| IUPAC Name | This compound | nih.govsigmaaldrich.com |
| CAS Number | 353-80-0 | nih.gov |
| Physical Form | Liquid | sigmaaldrich.com |
The study of this compound and its analogs provides valuable insights into the influence of fluorine on the reactivity and properties of tertiary alcohols. Research in this area contributes to a deeper understanding of structure-activity relationships and informs the design of new fluorinated molecules with tailored functionalities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO/c1-4(2,6)3-5/h6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEMIUUOJFZCOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CF)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353-80-0 | |
| Record name | 1-fluoro-2-methylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Reactivity in 1 Fluoro 2 Methylpropan 2 Ol Analogs
Influence of Fluorine on Carbocation Stability and Reactivity
When a fluorine atom is directly attached to a carbocationic carbon (an α-fluorine), it exerts two opposing electronic effects: a powerful, destabilizing inductive effect (-I) and a potentially stabilizing resonance effect (+R) through the donation of one of its lone pairs into the vacant p-orbital of the carbocation. rsc.org Studies have shown that the resonance stabilization, which involves the effective overlap of the carbon 2p and fluorine 2p orbitals, can be significant. stackexchange.com This interaction leads to a counterintuitive trend where α-fluorine substitution can stabilize a carbocation relative to a proton. rsc.org The observed stability order for simple fluorinated carbocations is HCF₂⁺ > CH₂F⁺ > CF₃⁺ > CH₃⁺, indicating that the stabilizing resonance effect can outweigh the inductive destabilization. rsc.org
Stereoelectronic effects, which relate to the influence of orbital alignment on molecular properties and reactivity, are paramount. researchgate.net For the lone pair donation to be effective, the p-orbital of the fluorine must align properly with the empty p-orbital of the carbocation. acs.org This requirement for specific geometric arrangements is a defining feature of stereoelectronic control in reaction mechanisms.
Hyperconjugation is a stabilizing interaction that involves the donation of electron density from an adjacent, filled σ-bond into an empty or partially filled orbital. In carbocations, electron density from neighboring C-H or C-C σ-bonds can delocalize into the empty p-orbital of the positively charged carbon. libretexts.orgmasterorganicchemistry.com The stability of carbocations generally increases with the number of adjacent alkyl groups (tertiary > secondary > primary) due in part to this effect. masterorganicchemistry.compdx.edu
When fluorine is present at a β-position, as in the carbocation that would form from 1-fluoro-2-methylpropan-2-ol, the interactions become more complex. The high electronegativity of fluorine lowers the energy of the C-F bond's antibonding orbital (σ*C-F), making it a more effective acceptor for hyperconjugative donation from other nearby bonds. bris.ac.uk Conversely, theoretical studies on α-(trifluoromethyl)carbenium ions have suggested that stabilizing interactions can arise from both homoconjugation (through-space interaction of a fluorine lone pair with the empty p-orbital) and hyperconjugation involving the C-F bonds themselves. nih.gov
Analogs of this compound are γ-fluoroalcohols, which are precursors for the synthesis of fluorinated oxetanes (four-membered cyclic ethers). The most common route is an intramolecular Williamson etherification, where the alcohol is deprotonated to form an alkoxide that displaces the halide from the γ-position. acs.org This intramolecular Sₙ2 reaction is classified as a 4-exo-tet cyclization, a process that is kinetically less favored compared to other ring closures. nih.gov
A significant competing pathway that often lowers the yield of oxetane (B1205548) is the Grob fragmentation. nih.govuni-muenchen.de This process is entropically favored and involves the cleavage of the Cα-Cβ bond, resulting in the formation of an alkene and a carbonyl compound. The balance between oxetane formation and fragmentation is sensitive to the substrate structure and reaction conditions. Modern synthetic methods, including those based on radical C–H functionalization or photocatalysis, have been developed to provide alternative and often more efficient routes to oxetanes, including those bearing fluorine atoms. acs.orgbeilstein-journals.orgacs.org
| Pathway | Description | Driving Force | Products |
| Williamson Etherification | Intramolecular Sₙ2 displacement of a γ-leaving group by an alkoxide. | Formation of a stable ether bond. | Oxetane |
| Grob Fragmentation | Concerted fragmentation of a γ-haloalkoxide. | Entropic favorability, formation of stable small molecules. | Alkene + Carbonyl Compound |
Nucleophilic Substitution Reactions Involving Fluorinated Alcohols
Fluorinated alcohols are not just substrates in substitution reactions; their unique properties make them highly effective solvents or additives that can control reaction kinetics and mechanisms. researchgate.net Their ability to engage in strong hydrogen bonding while being weakly nucleophilic is a key feature.
Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP) are characterized by high ionizing power (solvent Y parameter) but very low nucleophilicity (solvent N parameter). acs.org This combination makes them excellent media for promoting reactions that proceed via carbocation-like transition states (Sₙ1 mechanism), as they can effectively solvate the leaving group and the carbocationic center without competing as a nucleophile. researchgate.netacs.org
Specific solvent effects, primarily through hydrogen-bond donation, are also crucial. rsc.orgacs.org In certain reactions, fluorinated alcohols can accelerate rates beyond what would be predicted by their polarity alone, suggesting a specific interaction with the transition state. chemrxiv.org Furthermore, when used as additives in aprotic solvents, fluorinated alcohols can solvate anionic nucleophiles via hydrogen bonding. acs.orgresearchgate.net This can enhance selectivity, for example, by reducing the basicity of the fluoride (B91410) ion in fluorination reactions, thereby favoring the Sₙ2 pathway over the competing E2 elimination pathway. acs.orgresearchgate.net
| Solvent | Y (Ionizing Power) | N (Nucleophilicity) | Key Feature |
| 97% HFIP/H₂O | +5.3 | -3.9 | Very high ionizing power, very low nucleophilicity. acs.org |
| 97% TFE/H₂O | +2.8 | -3.0 | High ionizing power, very low nucleophilicity. acs.org |
| 80% EtOH/H₂O | 0.0 | 0.0 | Benchmark solvent. acs.org |
Fluoroalkyl carbonates have emerged as highly reactive and safer alternatives to phosgene (B1210022) for the synthesis of carbonates and carbamates. acs.orgnih.gov The reactivity of these carbonate esters in substitution reactions is governed by three main factors: the electrophilicity of the carbonyl carbon, steric hindrance around the carbonyl group, and the leaving ability of the alcohol group. researchgate.netacs.org
The presence of electron-withdrawing fluoroalkyl groups significantly increases the electrophilicity of the carbonyl carbon, making these compounds much more susceptible to nucleophilic attack than their non-fluorinated counterparts like diethyl carbonate. acs.orgnih.gov For instance, bis(2,2,2-trifluoroethyl) carbonate [(F₃-EtO)₂CO] is more reactive than diphenyl carbonate, and bis(hexafluoroisopropyl) carbonate [(F₆-iPrO)₂CO] exhibits reactivity comparable to highly activated carbonates. acs.orgresearchgate.net An additional advantage is that the eliminated fluoroalkyl alcohols are poor nucleophiles and have low boiling points, which simplifies their removal from the reaction mixture and aids in product purification. nih.govacs.org
| Carbonate | Nucleophile | Reaction Time (h) | Conversion (%) |
| Diethyl carbonate | n-Butylamine | 24 | 0 acs.org |
| Diphenyl carbonate | n-Butylamine | 24 | 22 acs.org |
| Bis(2,2,2-trifluoroethyl) carbonate | n-Butylamine | 24 | 93 acs.org |
| Bis(hexafluoroisopropyl) carbonate | n-Butylamine | 3 | >99 acs.org |
Ring-Opening Reactions Promoted by Fluorinated Alcohols
Fluorinated alcohols have proven to be highly effective in promoting the ring-opening of strained heterocycles like epoxides and aziridines. arkat-usa.orgresearchgate.net These reactions are fundamental in organic synthesis for the construction of functionalized molecules.
Epoxide and Aziridine (B145994) Ring-Opening with Carbon Nucleophiles
The ring-opening of epoxides and aziridines with carbon nucleophiles is a valuable method for forming new carbon-carbon bonds. arkat-usa.org Traditionally, these reactions require strong Lewis acids or highly reactive organometallic reagents to proceed. arkat-usa.orgresearchgate.net However, fluorinated alcohols offer a milder and often more efficient alternative. arkat-usa.orgresearchgate.net
For instance, the alkylation of indoles with (R)-styrene oxide proceeds smoothly in 2,2,2-trifluoroethanol (TFE) without the need for an additional Lewis acid catalyst. arkat-usa.org The reaction is highly regioselective, with the nucleophile attacking the benzylic carbon, and occurs with complete inversion of stereochemistry. arkat-usa.org This demonstrates the ability of fluorinated alcohols to facilitate these transformations with high control over the reaction outcome.
Recent studies have expanded the scope to include the ring-opening of aziridines. researchgate.net For example, an electrochemical aziridination of alkenes followed by a strain-release driven ring-opening with various nucleophiles has been developed. researchgate.net This method allows for the synthesis of diverse vicinal diamines and amino alcohols. researchgate.net
Electrophilic Activation Mechanisms
The efficacy of fluorinated alcohols in promoting ring-opening reactions stems from their ability to act as strong hydrogen-bond donors. arkat-usa.orgrsc.org This hydrogen-bonding interaction with the heteroatom (oxygen or nitrogen) of the epoxide or aziridine enhances the electrophilicity of the ring, a phenomenon referred to as "electrophilic solvent assistance (ESA)". rsc.org This activation facilitates the attack of even weak carbon nucleophiles. arkat-usa.orgresearchgate.net
The mechanism involves the formation of a hydrogen bond between the acidic proton of the fluorinated alcohol and the lone pair of electrons on the heteroatom of the three-membered ring. This polarization of the C-O or C-N bond weakens it, making the carbon atom more susceptible to nucleophilic attack. rsc.org The highly ionizing nature of fluorinated solvents also helps to stabilize the developing charge separation in the transition state. rsc.org
Transition Metal-Catalyzed C-H Functionalizations in Fluorinated Media
Fluorinated alcohols have emerged as remarkable solvents for transition metal-catalyzed C-H functionalization reactions, often leading to enhanced reactivity, site-selectivity, and stereoselectivity. rsc.orgrsc.org These solvents can play a crucial role in overcoming challenges associated with the activation of otherwise unreactive C-H bonds. rsc.org
Site and Stereoselectivity Enhancement in C-H Activation
The use of fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and TFE has been shown to significantly improve the outcome of various C-H activation reactions. rsc.orgrsc.org For example, in the atroposelective olefination of biaryl sulfoxides, HFIP was found to be essential for achieving high yields and excellent stereoselectivity. nih.gov Mechanistic studies suggest that the fluorinated solvent activates the substrate through hydrogen bonding with the sulfoxide (B87167) directing group. rsc.org
In another example, the copper-catalyzed asymmetric C-H oxidation of alkenes showed a dramatic increase in both yield and enantiomeric ratio when conducted in trifluoroethanol. chemrxiv.org This highlights the ability of fluorinated alcohols to create a specific reaction environment that favors a particular stereochemical outcome. chemrxiv.org The choice of solvent can even dictate the reaction pathway, as seen in a rhodium-catalyzed reaction where methanol (B129727) favored the formation of alkynyl isoindolinones, while a nitrile solvent led to monofluoroalkenyl products. snnu.edu.cn
Table 1: Effect of Fluorinated Solvents on C-H Functionalization Reactions
| Reaction | Catalyst | Solvent | Key Outcome | Reference |
|---|---|---|---|---|
| Atroposelective olefination of biaryl sulfoxides | Palladium | HFIP | Excellent atroposelectivity | nih.gov |
| Asymmetric C-H oxidation of alkenes | Copper | CF3CH2OH | Increased yield and enantiomeric ratio | chemrxiv.org |
| Rhodium-catalyzed reaction of alkynes | Rhodium | Methanol vs. iPrCN | Solvent-dependent reaction pathways | snnu.edu.cn |
| Sulfoxide-directed atropodiastereoselective functionalization | Palladium | HFIP | Efficient chiral induction | rsc.org |
Mechanistic Rationalization of Fluorinated Solvent Effects
The beneficial effects of fluorinated alcohols in C-H activation are attributed to several factors. Their strong hydrogen-bond-donating ability allows them to interact with directing groups on the substrate, which can pre-organize the substrate for selective C-H activation. rsc.orgnih.gov This interaction can also activate the substrate, making the C-H bond more susceptible to cleavage. rsc.org
Furthermore, the weakly coordinating nature of fluorinated alcohols can help to stabilize the active catalytic species without strongly binding to the metal center, thus maintaining high catalytic activity. nih.gov In some cases, the fluorinated solvent may directly participate in the catalytic cycle. For instance, it has been proposed that the use of TFE and an acid co-catalyst can lead to partial protonation of an amine directing group, thereby modifying the reactive species. rsc.org
The "ortho-fluorine effect" is another important consideration, where the presence of a fluorine atom ortho to the C-H bond being activated can thermodynamically favor the reaction. acs.org The interplay of these electronic and steric effects, mediated by the unique properties of fluorinated solvents, allows for enhanced control over complex C-H functionalization reactions.
Role of Fluorinated Alcohols As Reaction Media and Promoters in Organic Synthesis
Strong Hydrogen Bonding Donor Ability and Low Nucleophilicity
Fluorinated alcohols are characterized by their potent ability to donate hydrogen bonds, a feature that is significantly amplified compared to non-fluorinated alcohols. The electron-withdrawing fluorine atoms increase the polarity of the O-H bond, making the hydrogen atom more electropositive and thus a stronger hydrogen bond donor. This enhanced hydrogen-bonding capability allows these solvents to effectively solvate and stabilize anionic species and transition states.
Simultaneously, the electron-withdrawing effect of the fluorine atoms decreases the electron density on the oxygen atom. This, combined with the steric hindrance around the oxygen, renders fluorinated alcohols poorly nucleophilic. This combination of strong hydrogen bond donation and low nucleophilicity is a key attribute, as it allows them to activate electrophiles and stabilize leaving groups through hydrogen bonding without participating in undesired side reactions as nucleophiles. For 1-Fluoro-2-methylpropan-2-ol, its tertiary structure would further enhance its low nucleophilicity due to increased steric bulk around the hydroxyl group.
Table 1: Comparison of Hydrogen Bonding Properties of Selected Alcohols
| Compound | pKa | Hydrogen Bond Donor Acidity (α) | Hydrogen Bond Acceptor Basicity (β) |
| tert-Butanol | 19.2 | 0.33 | 1.01 |
| 2,2,2-Trifluoroethanol (B45653) (TFE) | 12.4 | 1.51 | 0.00 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (B117542) (HFIP) | 9.3 | 1.96 | 0.00 |
Note: Data for this compound is not available. The table provides a comparison with a non-fluorinated tertiary alcohol and common fluorinated alcohols to illustrate the expected trends.
High Ionizing Power and Brønsted Acidity
The strong polarization of the O-H bond in fluorinated alcohols not only enhances their hydrogen-bonding ability but also increases their Brønsted acidity. The pKa of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is approximately 9.3, making it significantly more acidic than non-fluorinated alcohols like isopropanol (B130326) (pKa ≈ 17). This increased acidity allows fluorinated alcohols to protonate and activate substrates, facilitating a variety of chemical transformations.
Furthermore, fluorinated alcohols possess high ionizing power, meaning they can effectively stabilize charged intermediates and transition states. This property is crucial for promoting reactions that proceed through ionic pathways, such as SN1 reactions, by facilitating the formation of carbocations. The combination of Brønsted acidity and high ionizing power makes fluorinated alcohols valuable solvents for a range of acid-catalyzed reactions, often without the need for an additional strong acid catalyst. It is anticipated that this compound would exhibit a higher Brønsted acidity than its non-fluorinated analog, tert-butanol, due to the inductive effect of the fluorine atom.
Application in Catalyst-Free Organic Transformations
The unique properties of fluorinated alcohols enable them to promote various organic reactions in the absence of traditional catalysts. Their ability to activate substrates through hydrogen bonding and their capacity to stabilize charged intermediates can often obviate the need for Lewis or Brønsted acid catalysts. This leads to simpler reaction setups, milder reaction conditions, and reduced chemical waste, aligning with the principles of green chemistry.
Examples of catalyst-free reactions promoted by fluorinated alcohols include:
Epoxide opening: Fluorinated alcohols can activate the epoxide ring towards nucleophilic attack.
Nazarov cyclization: The high ionizing power can promote the formation of the key pentadienyl cation intermediate.
Pictet-Spengler reaction: The Brønsted acidity can facilitate the key cyclization step.
While no specific examples utilizing this compound have been reported, its predicted properties suggest it could be a viable medium for similar catalyst-free transformations.
Organic Synthesis in Fluoroalcohol-Water Two-Phase Systems
The miscibility of fluorinated alcohols with water can be manipulated to create biphasic solvent systems that offer unique advantages in organic synthesis. These systems can enhance reaction rates and simplify product isolation.
In fluoroalcohol-water two-phase systems, the organic reactants and products often preferentially partition into the fluoroalcohol-rich phase, while inorganic salts and other polar byproducts remain in the aqueous phase. This separation can lead to an increase in the effective concentration of the reactants in the organic phase, thereby accelerating the reaction rate. Furthermore, the hydrophobic effect at the interface of the two phases can also contribute to rate enhancement.
Upon completion of the reaction, the product can be easily isolated by simple phase separation, eliminating the need for complex extraction procedures. The aqueous phase, potentially containing any dissolved catalysts or reagents, can sometimes be recycled, further enhancing the sustainability of the process.
The presence of a multi-phase medium can have significant mechanistic implications. The interface between the fluoroalcohol and water phases can act as a unique microenvironment where the polarity and hydrogen-bonding properties are different from the bulk of either phase. This can lead to altered reaction pathways and selectivities compared to the same reaction carried out in a single-phase solvent. The precise nature of these effects is an active area of research and is dependent on the specific reaction and the composition of the two-phase system.
Computational and Theoretical Chemistry Studies on 1 Fluoro 2 Methylpropan 2 Ol Systems
Electronic Structure Calculations for Energetic and Structural Analysis
Electronic structure calculations are fundamental to understanding the geometry, stability, and electronic properties of a molecule. For 1-Fluoro-2-methylpropan-2-ol, methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), would be employed to determine its key structural and energetic parameters.
Key Structural Features:
Carbon-Fluorine Bond: The C-F bond in this compound is expected to be the strongest covalent bond in the molecule. fluorine1.ru
Molecular Geometry: The presence of the bulky tert-butyl group and the electronegative fluorine atom would lead to a specific three-dimensional arrangement of atoms to minimize steric hindrance and electrostatic repulsion.
Energetic Properties: Calculations of the heat of formation and bond dissociation energies would provide insights into the thermodynamic stability of the molecule. Theoretical calculations on perfluoroalcohols have shown them to be strong acids, a property that can be quantified through electronic structure calculations. nih.gov
Table 1: Predicted Structural Parameters for this compound (Illustrative) This table is illustrative and based on general principles of computational chemistry applied to fluorinated compounds, as direct experimental or computational data for this specific molecule is not readily available.
| Parameter | Predicted Value | Methodology |
|---|---|---|
| C-F Bond Length | ~1.38 Å | DFT (e.g., B3LYP/6-311+G) |
| C-O Bond Length | ~1.43 Å | DFT (e.g., B3LYP/6-311+G) |
| C-C Bond Length | ~1.54 Å | DFT (e.g., B3LYP/6-311+G) |
| F-C-C Bond Angle | ~109.5° | DFT (e.g., B3LYP/6-311+G) |
Density Functional Theory (DFT) for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions. nih.govacs.org For this compound, DFT calculations can be used to map out the potential energy surfaces of various reactions, identifying transition states, intermediates, and products.
Fluorinated alcohols are known to act as promoters in a variety of organic reactions, including nucleophilic substitutions and annulations. bohrium.comresearchgate.net DFT studies can elucidate the role of the fluorinated alcohol in these reactions, for instance, by showing how it stabilizes intermediates or lowers the energy of transition states through hydrogen bonding.
A computational study on the synthesis of fluoroalcohols catalyzed by copper, for example, utilized DFT to propose a plausible reaction mechanism and identify the rate-limiting step. nih.govacs.org Similar approaches could be applied to understand the reactivity of this compound in various chemical transformations. DFT calculations have also been used to explore the mechanism of alcohol side product formation in nucleophilic fluorination reactions. nih.gov
Table 2: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction of this compound This table presents hypothetical data to illustrate the type of information that can be obtained from DFT studies, as specific studies on this compound are not available.
| Reaction Step | Activation Energy (kcal/mol) | Functional/Basis Set |
|---|---|---|
| Nucleophilic Attack | 15.2 | B3LYP/6-31G |
| Proton Transfer | 8.5 | B3LYP/6-31G |
| Leaving Group Departure | 20.1 | B3LYP/6-31G* |
Modeling Solvent-Solute Interactions and Preferential Solvation Effects
The interactions between a solute and the surrounding solvent molecules can significantly influence its properties and reactivity. Computational models, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods, are used to study these interactions at a molecular level.
Fluorinated alcohols, including structures analogous to this compound, are known for their unique solvent properties, such as strong hydrogen-bonding donor ability and low nucleophilicity. researchgate.net Computational studies on the solvation of ions and molecules in fluorinated alcohol solutions can reveal the nature of these interactions. For instance, MD simulations can be used to determine the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute.
Preferential solvation occurs when a solute in a mixed solvent system is preferentially solvated by one of the solvent components. Computational studies can quantify this effect by analyzing the composition of the solute's first solvation shell. rsc.orgarxiv.org For this compound in a mixed solvent, it is likely to engage in strong hydrogen-bonding interactions with other protic solvents.
Table 3: Simulated Solvation Shell Composition for this compound in a Water/Methanol (B129727) Mixture (Illustrative) This illustrative table is based on general principles of solvation chemistry and computational modeling.
| Solvent Component | Mole Fraction in Bulk | Mole Fraction in First Solvation Shell | Simulation Method |
|---|---|---|---|
| Water | 0.5 | 0.65 | Molecular Dynamics |
| Methanol | 0.5 | 0.35 | Molecular Dynamics |
Prediction of Reactivity Profiles and Selectivity
Computational chemistry can be used to predict the reactivity of a molecule and the selectivity of its reactions. This is often achieved through the calculation of various molecular descriptors and the application of quantitative structure-activity relationship (QSAR) models.
For this compound, the presence of the electron-withdrawing fluorine atom can be expected to influence the acidity of the hydroxyl proton and the reactivity of the adjacent carbon atoms. Computational methods can quantify these effects by calculating properties such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential maps.
For instance, a lower LUMO energy would suggest a higher susceptibility to nucleophilic attack. The molecular electrostatic potential map would indicate regions of the molecule that are electron-rich (and thus prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). DFT calculations on the fluorination of aromatic compounds with Selectfluor have, for example, shown that the reaction proceeds via a single electron transfer (SET) mechanism. researchgate.net Similar detailed mechanistic insights can be gained for reactions involving this compound.
Table 4: Calculated Reactivity Descriptors for this compound and a Non-Fluorinated Analog (Illustrative) This table provides a hypothetical comparison to illustrate the influence of fluorination on reactivity descriptors.
| Descriptor | This compound | tert-Butyl Alcohol | Computational Method |
|---|---|---|---|
| LUMO Energy (eV) | -0.5 | -0.2 | DFT/B3LYP |
| Charge on Hydroxyl H | +0.45 | +0.42 | Mulliken Population Analysis |
| Dipole Moment (Debye) | 2.5 | 1.7 | DFT/B3LYP |
Advanced Analytical and Spectroscopic Characterization for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the structure and stereochemistry of molecules in solution. nih.govwordpress.com For 1-Fluoro-2-methylpropan-2-ol, both ¹H and ¹⁹F NMR are particularly insightful for mechanistic studies.
In proton NMR (¹H NMR) studies of compounds with similar structures, such as 2-methylpropan-2-ol, the chemical shifts and splitting patterns of the proton signals provide information about the electronic environment of the hydrogen atoms. docbrown.infodocbrown.info For this compound, the presence of the electronegative fluorine atom would be expected to influence the chemical shifts of nearby protons. The coupling between protons and the fluorine nucleus (¹H-¹⁹F coupling) would provide crucial information about the through-bond proximity of these nuclei, aiding in structural confirmation.
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for studying fluorinated compounds. mdpi.com In mechanistic studies involving this compound, ¹⁹F NMR can be used to monitor the transformation of the starting material and the formation of fluorinated intermediates and products in real-time. nih.gov Changes in the chemical shift of the fluorine signal can provide information about changes in the electronic environment of the fluorine atom during a reaction.
Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| ¹H (-CH₂F) | 4.5 - 4.8 | Doublet of Quartets | JHF ≈ 47, JHH ≈ 2 |
| ¹H (-CH₃) | 1.2 - 1.4 | Singlet | - |
| ¹H (-OH) | Variable | Singlet | - |
| ¹⁹F | -220 to -230 | Triplet | JFH ≈ 47 |
Note: These are predicted values and can vary based on solvent and other experimental conditions.
Mass Spectrometry Techniques for Elucidation of Reaction Intermediates and Products
Mass spectrometry (MS) is a vital analytical tool for identifying and characterizing chemical compounds by measuring their mass-to-charge ratio. nih.gov In the context of mechanistic studies of this compound, high-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of reaction intermediates and products with high accuracy. nih.gov
Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be used to gently ionize molecules from a reaction mixture, allowing for the detection of transient intermediates. nih.gov By coupling a reaction vessel to a mass spectrometer, it is possible to monitor the evolution of different species over time, providing a kinetic profile of the reaction.
The fragmentation pattern of this compound and its derivatives in the mass spectrometer can also yield valuable structural information. For instance, in the mass spectrum of the related compound 2-methylpropan-2-ol, a prominent peak is observed for the tertiary butyl cation. docbrown.info For this compound, characteristic fragmentation pathways would likely involve the loss of a fluorine atom, a methyl group, or a water molecule.
Table 2: Potential Mass Spectrometry Fragments of this compound
| Fragment Ion | Formula | Nominal m/z |
| [M]⁺ | C₄H₉FO⁺ | 92 |
| [M - F]⁺ | C₄H₉O⁺ | 73 |
| [M - CH₃]⁺ | C₃H₆FO⁺ | 77 |
| [M - H₂O]⁺ | C₄H₇F⁺ | 74 |
| [C(CH₃)₂]⁺ | C₃H₆⁺ | 42 |
X-ray Diffraction for Solid-State Structural Analysis of Derivatives and Complexes
While this compound is a liquid at room temperature, its derivatives or complexes with other molecules may form crystalline solids suitable for X-ray diffraction analysis. scilit.commdpi.com Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystal lattice. scilit.commdpi.com
This technique would be particularly valuable for confirming the stereochemistry of any chiral derivatives of this compound or for characterizing the coordination geometry of metal complexes involving this ligand. The resulting structural data, including bond lengths, bond angles, and torsion angles, provides definitive evidence of the molecule's solid-state conformation. This information can be crucial for understanding intermolecular interactions and for validating computational models.
Although no specific X-ray crystal structures of this compound derivatives are currently available in the public domain, the principles of this technique remain a cornerstone for unambiguous structural elucidation in chemical research.
Future Research Directions and Emerging Paradigms in 1 Fluoro 2 Methylpropan 2 Ol Chemistry
Development of Green and Sustainable Synthetic Routes for Fluoroalcohols.
The chemical industry's growing emphasis on sustainability necessitates the development of environmentally benign synthetic methods. For fluoroalcohols like 1-Fluoro-2-methylpropan-2-ol, this involves moving away from harsh fluorinating agents and stoichiometric reagents towards more efficient and safer catalytic processes.
Future research will likely focus on several key areas:
Catalytic Deoxyfluorination: Traditional methods for synthesizing tertiary alkyl fluorides often involve deoxyfluorination of the corresponding alcohols. nih.gov Future efforts will aim to replace classic, often hazardous reagents (e.g., DAST) with catalytic systems that are milder and more selective. nih.gov For instance, developing earth-abundant metal catalysts or even organocatalysts for the deoxyfluorination of 2-methylpropane-1,2-diol (B142230) could provide a direct and sustainable route to this compound.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging C-F bonds under mild conditions. organic-chemistry.org Research into the photoredox-catalyzed fluorination of tertiary radicals, which could be generated from suitable precursors like carboxylic acids or tertiary alcohols, presents a promising avenue for the synthesis of this compound. organic-chemistry.org
Flow Chemistry: The use of continuous flow reactors can enhance the safety and efficiency of fluorination reactions, particularly those involving hazardous reagents or intermediates. Future synthetic routes to this compound could be designed for flow systems, allowing for precise control over reaction parameters and minimizing waste.
Bio-inspired Catalysis: While naturally occurring organofluorine compounds are rare, the study of fluorinase enzymes could inspire the development of biocatalytic methods for C-F bond formation. cas.cn The creation of engineered enzymes capable of selectively fluorinating a precursor to this compound would represent a significant leap in green chemistry.
A comparison of potential green synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Catalytic Deoxyfluorination | High atom economy, reduced waste, milder conditions. | Catalyst stability and turnover, substrate scope. |
| Photoredox Catalysis | Use of visible light as a renewable energy source, mild reaction conditions. organic-chemistry.org | Development of efficient and recyclable photocatalysts. |
| Flow Chemistry | Enhanced safety, precise reaction control, scalability. | Initial setup costs, potential for channel clogging. |
| Biocatalysis | High selectivity, environmentally benign conditions. | Enzyme engineering for non-natural substrates, stability of biocatalysts. |
Exploration of Novel Reaction Pathways and Catalytic Systems Utilizing Fluorine Effects.
The presence of a fluorine atom in this compound significantly influences its reactivity and potential applications as a substrate or building block. Future research will focus on harnessing these fluorine-induced effects to discover new chemical transformations.
Key research directions include:
Copper-Catalyzed Synthesis: Recent computational studies have explored the mechanism of copper-catalyzed synthesis of fluoroalcohols. acs.org Further experimental and theoretical work could optimize these catalytic systems for the synthesis of tertiary fluoroalcohols like this compound from simple precursors.
Asymmetric Catalysis: The development of catalytic enantioselective methods for the synthesis of chiral organofluorine compounds is a major goal in modern organic chemistry. nih.gov While this compound is achiral, the development of catalytic systems that can desymmetrize prochiral substrates to generate chiral tertiary fluoroalcohols is a highly sought-after objective.
Fluorine as a Directing Group: The highly electronegative fluorine atom can act as a directing group in various chemical reactions. Research into transition-metal-catalyzed C-H functionalization reactions, where the fluorine atom in this compound or its derivatives directs the catalyst to a specific position, could unlock new pathways for molecular diversification.
Frustrated Lewis Pair (FLP) Chemistry: The unique electronic properties of the C-F bond can be exploited in FLP chemistry. The development of reactions where this compound or its derivatives interact with FLPs could lead to novel bond activations and transformations.
Deeper Understanding of Fluorine's Electronic and Steric Effects on Reactivity and Selectivity.
While the general effects of fluorine on molecular properties are known, a more nuanced understanding of these effects in specific chemical environments is crucial for predictive synthesis.
Future research in this area will involve:
Stereoelectronic Effects: The "fluorine gauche effect," a result of hyperconjugative interactions, can significantly influence the conformational preferences of molecules. acs.org Detailed studies on how this effect, along with other stereoelectronic interactions, governs the reactivity and selectivity of reactions involving this compound will be critical. This understanding can be leveraged to control the outcome of stereoselective reactions.
Hydrogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor, while the hydroxyl group is a strong hydrogen bond donor. Investigating how these interactions influence the aggregation state of this compound and its interactions with solvents, catalysts, and other reagents can provide insights into its reactivity. researchgate.netresearchgate.net
Quantitative Analysis of Steric and Electronic Parameters: While the trifluoromethyl group is often compared sterically to an isopropyl group, the steric and electronic parameters of the monofluoromethyl group in a tertiary alcohol are less well-defined. researchgate.net Systematic studies to quantify these effects through experimental and computational methods will allow for a more rational design of reactions and catalysts.
The table below summarizes key electronic and steric effects of fluorine relevant to this compound.
| Effect | Description | Implication for Reactivity and Selectivity |
| Inductive Effect | The high electronegativity of fluorine withdraws electron density, making adjacent atoms more electrophilic. | Can influence the acidity of the hydroxyl proton and the reactivity of adjacent functional groups. |
| Hyperconjugation (Gauche Effect) | Donation of electron density from a C-H or C-C σ-orbital to an adjacent C-F σ*-orbital can stabilize specific conformations. acs.org | Can control the stereochemical outcome of reactions by favoring certain reactant or transition state geometries. |
| Steric Profile | While fluorine has a small van der Waals radius, the C-F bond is longer than the C-H bond, and fluoroalkyl groups can have significant steric demands. researchgate.net | Can influence the accessibility of the reaction center to catalysts and reagents, affecting reaction rates and selectivity. |
| Hydrogen Bonding | Fluorine can act as a weak hydrogen bond acceptor. researchgate.net | Can influence solvent effects and the organization of molecules in the transition state. |
Integration of Computational and Experimental Methodologies for Predictive Chemical Transformations.
The synergy between computational chemistry and experimental studies is a powerful paradigm for accelerating chemical discovery. For this compound, this integrated approach can provide deep mechanistic insights and guide the development of new reactions.
Future research will benefit from:
Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be used to map out the potential energy surfaces of reactions involving this compound. acs.org This can help identify rate-limiting steps, transition state structures, and the role of catalysts, providing a detailed understanding of the reaction mechanism. acs.org
Predictive Catalyst Design: Computational screening of potential catalysts for the synthesis or transformation of this compound can significantly reduce the experimental effort required to identify optimal catalytic systems. Machine learning and AI-driven approaches are also emerging as powerful tools for catalyst discovery.
In Silico Prediction of Properties: Computational methods can be used to predict various physicochemical properties of this compound and its derivatives, such as acidity, bond dissociation energies, and conformational preferences. This information is invaluable for understanding reactivity and designing new experiments.
Microkinetic Modeling: The integration of computed energetic data into microkinetic models can provide a quantitative prediction of reaction rates and selectivities under various conditions. acs.org This allows for a direct comparison with experimental data and a more rigorous validation of proposed mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
